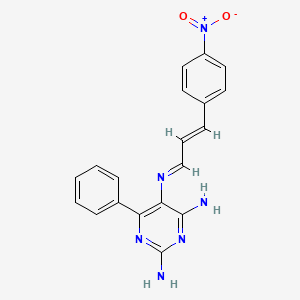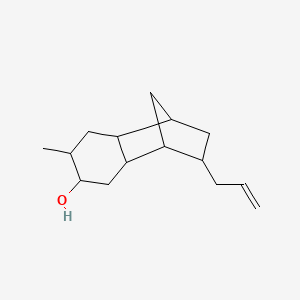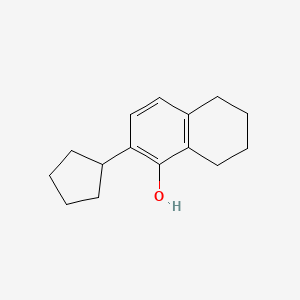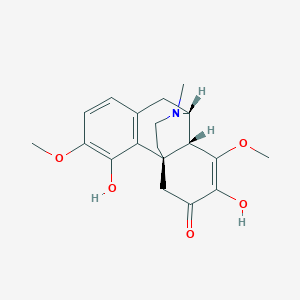
Carococculine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carococculine is a naturally occurring alkaloid found in the plant species Cocculus carolinus. It has the molecular formula C19H23NO5 and a molecular weight of 345.395 g/mol
准备方法
Synthetic Routes and Reaction Conditions: Carococculine can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of starting materials such as morphinan derivatives, which undergo a series of hydroxylation, methylation, and oxidation reactions to form the final product .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the stems and leaves of Cocculus carolinus. The extraction process includes the use of solvents such as ethanol, followed by purification steps to isolate the pure compound .
化学反应分析
Types of Reactions: Carococculine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, methylated, and substituted derivatives of this compound .
科学研究应用
Carococculine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex alkaloids.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
作用机制
The mechanism of action of Carococculine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes .
相似化合物的比较
Carococculine is unique due to its specific chemical structure and properties. Similar compounds include:
Magnoflorine: Another alkaloid with similar biological activities.
Palmatine: Known for its antimicrobial properties.
Sinoacutine: Studied for its potential therapeutic effects
This compound stands out due to its distinct molecular structure and the specific biological activities it exhibits, making it a valuable compound for further research and development.
属性
CAS 编号 |
54302-44-2 |
|---|---|
分子式 |
C19H23NO5 |
分子量 |
345.4 g/mol |
IUPAC 名称 |
(1S,9R,10R)-3,12-dihydroxy-4,11-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO5/c1-20-7-6-19-9-12(21)16(22)18(25-3)15(19)11(20)8-10-4-5-13(24-2)17(23)14(10)19/h4-5,11,15,22-23H,6-9H2,1-3H3/t11-,15-,19-/m1/s1 |
InChI 键 |
OTYKXNWPUNSPSI-PRIMNGNOSA-N |
手性 SMILES |
CN1CC[C@]23CC(=O)C(=C([C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O)OC)O |
规范 SMILES |
CN1CCC23CC(=O)C(=C(C2C1CC4=C3C(=C(C=C4)OC)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


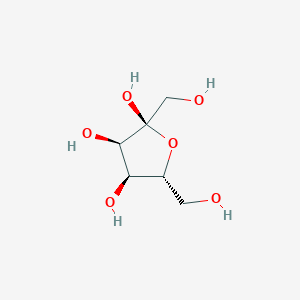


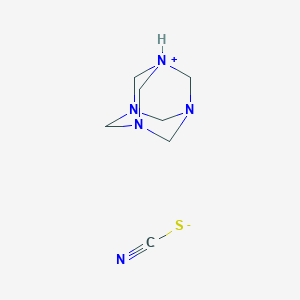




![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)
